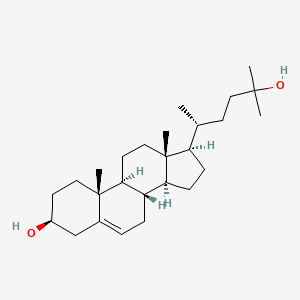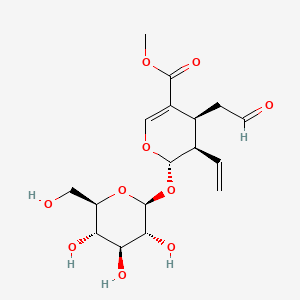
Secologanin
Übersicht
Beschreibung
Secologanin ist ein Secoiridoid-Monoterpen, das im Mevalonatweg aus Geranylpyrophosphat synthetisiert wird. Es ist ein Schlüsselzwischenprodukt bei der Biosynthese verschiedener Alkaloide, darunter Terpen-Indolalkaloide und Ipecac-Alkaloide . This compound entsteht aus Loganin durch die Wirkung des Enzyms this compound-Synthase .
Wissenschaftliche Forschungsanwendungen
Secologanin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Vorläufer für die Synthese verschiedener Naturstoffe verwendet. In der Biologie wird es für seine Rolle bei der Biosynthese von Alkaloiden untersucht. In der Medizin werden this compound-Derivate auf ihre potenziellen therapeutischen Eigenschaften untersucht, einschließlich ihrer Antikrebsaktivität . In der Industrie wird this compound bei der Produktion von hochwertigen Verbindungen wie Camptothecin verwendet .
Wirkmechanismus
This compound entfaltet seine Wirkung durch seine Rolle als Schlüsselzwischenprodukt bei der Biosynthese von Alkaloiden. Es entsteht aus Loganin durch die Wirkung der this compound-Synthase, einem Cytochrom-P450-Enzym, das die oxidative Spaltung von Loganin katalysiert . This compound reagiert dann mit Dopamin oder Tryptamin, um verschiedene Alkaloide zu bilden .
Wirkmechanismus
Target of Action
Secologanin primarily targets the enzymes involved in the biosynthesis of bioactive compounds such as ipecac and terpene indole alkaloids . One of the key enzymes it interacts with is this compound synthase , a cytochrome P450 involved in camptothecin biosynthesis .
Mode of Action
This compound interacts with its target enzymes to facilitate the production of bioactive compounds. For instance, it is formed from loganin through the action of the enzyme this compound synthase . This interaction results in changes at the molecular level, leading to the production of other compounds.
Biochemical Pathways
This compound is synthesized from geranyl pyrophosphate in the mevalonate pathway . It is part of the complex network of pathways involved in the biosynthesis of bioactive compounds . After its formation, this compound proceeds with dopamine or tryptamine to form ipecac and terpene indole alkaloids, respectively .
Result of Action
The action of this compound results in the production of bioactive compounds. For example, it is transformed into more than 3000 natural products in nature . The formation of these compounds is crucial for various biological activities, including anti-cancerous effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression of this compound synthase, a key enzyme in this compound’s action, can be modulated by different stress-related components . This suggests that environmental stressors can potentially influence the action, efficacy, and stability of this compound.
Zukünftige Richtungen
Recent advances in synthetic biology tools have facilitated the engineering of living organisms to manufacture plant natural products like secologanin . A this compound-based diversity-oriented synthesis (DOS) strategy for novel pseudo-natural alkaloids has been developed, which could lead to the discovery of antimalarial and highly potent neuroprotective skeletons .
Biochemische Analyse
Biochemical Properties
Secologanin plays a crucial role in biochemical reactions. It interacts with enzymes such as this compound synthase, a cytochrome P450 involved in camptothecin biosynthesis . The enzyme this compound synthase catalyzes the conversion of loganin to this compound .
Cellular Effects
This compound influences various cellular processes. For instance, it is involved in the biosynthesis of camptothecin, a high-value anti-cancerous compound . The overexpression of this compound synthase in Saccharomyces cerevisiae leads to an increase in this compound and camptothecin accumulation .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It is formed from loganin through the action of the enzyme this compound synthase . After its formation, this compound can proceed to produce ipecac and terpene indole alkaloids .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, in planta transient overexpression analysis of this compound synthase resulted in a 4.21- and 2.73-fold increase in transcript levels on days 3 and 6, respectively .
Metabolic Pathways
This compound is involved in the mevalonate pathway, where it is synthesized from geranyl pyrophosphate . It then proceeds with dopamine or tryptamine to form ipecac and terpene indole alkaloids, respectively .
Transport and Distribution
This compound is transported and distributed within cells and tissues. A vacuolar importer of this compound, CrMATE1, has been identified in Catharanthus roseus . This transporter rapidly transports this compound into the vacuole, which is necessary for the first committed step of monoterpenoid indole alkaloid biosynthesis .
Subcellular Localization
This compound is localized in the vacuole of the cell . The transporter CrMATE1, which is localized at the tonoplast, is responsible for the translocation of this compound into the vacuole .
Vorbereitungsmethoden
Secologanin kann durch verschiedene Verfahren synthetisiert werden, darunter organokatalytische Reaktionen und biogenetisch inspirierte Umwandlungen. Ein Ansatz beinhaltet die Verwendung einer organokatalytischen Michael-Reaktion, gefolgt von einer Fukuyama-Reduktion, einer spontanen Cyclisierung und einer Schmidt-Glykosylierungssequenz . Industrielle Produktionsverfahren beinhalten oft die heterologe Expression von this compound-Synthase in Mikroorganismen wie Saccharomyces cerevisiae .
Analyse Chemischer Reaktionen
Secologanin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Glykosylierung. Häufig verwendete Reagenzien in diesen Reaktionen sind NADPH, Sauerstoff und verschiedene Glykosyldonatoren . Wichtige Produkte, die aus diesen Reaktionen entstehen, sind Terpen-Indolalkaloide und Ipecac-Alkaloide .
Vergleich Mit ähnlichen Verbindungen
Secologanin ähnelt anderen Secoiridoid-Monoterpenen wie Loganin und Swertiamarin. This compound ist einzigartig in seiner Fähigkeit, als Vorläufer für eine große Bandbreite an Alkaloiden zu dienen, darunter Terpen-Indolalkaloide und Ipecac-Alkaloide . Dies macht es zu einer wertvollen Verbindung sowohl in der wissenschaftlichen Forschung als auch in industriellen Anwendungen.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Secologanin can be achieved through a multi-step process starting from simple starting materials.", "Starting Materials": [ "3,4-Dimethoxyphenylacetic acid", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanesulfonic acid", "Methyl iodide", "Sodium borohydride", "Acetic acid", "Acetic anhydride", "Sodium acetate", "Sodium carbonate", "Dichloromethane", "Ethanol", "Water" ], "Reaction": [ "Step 1: Conversion of 3,4-Dimethoxyphenylacetic acid to 3,4-Dimethoxyphenylacetaldehyde using Methanol and Hydrochloric acid.", "Step 2: Conversion of 3,4-Dimethoxyphenylacetaldehyde to 3,4-Dimethoxyphenyl-2-propanol using Sodium borohydride.", "Step 3: Conversion of 3,4-Dimethoxyphenyl-2-propanol to 3,4-Dimethoxyphenyl-2-propanone using Methanesulfonic acid and Methyl iodide.", "Step 4: Conversion of 3,4-Dimethoxyphenyl-2-propanone to Secologanin using Acetic acid, Acetic anhydride, Sodium acetate, Sodium carbonate, and Water." ] } | |
CAS-Nummer |
19351-63-4 |
Molekularformel |
C17H24O10 |
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
methyl 3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C17H24O10/c1-3-8-9(4-5-18)10(15(23)24-2)7-25-16(8)27-17-14(22)13(21)12(20)11(6-19)26-17/h3,5,7-9,11-14,16-17,19-22H,1,4,6H2,2H3 |
InChI-Schlüssel |
CSKKDSFETGLMSB-UHFFFAOYSA-N |
Isomerische SMILES |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CC=O)C=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
COC(=O)C1=COC(C(C1CC=O)C=C)OC2C(C(C(C(O2)CO)O)O)O |
Kanonische SMILES |
COC(=O)C1=COC(C(C1CC=O)C=C)OC2C(C(C(C(O2)CO)O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CBM 301940 CBM-301940 CBM301940 tert-butyl 3-(5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamido)butanoate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Secologanin and why is it important?
A1: this compound is a monoterpene glucoside that acts as a crucial biosynthetic intermediate in the formation of numerous monoterpenoid indole alkaloids (MIAs) [, ]. These alkaloids encompass a diverse group of over 2000 natural products, many of which possess significant biological activity and are utilized as pharmaceuticals [, , ]. One notable example is the anticancer drug vincristine, derived from the dimeric MIA leurocristine [].
Q2: How does this compound contribute to MIA biosynthesis?
A2: this compound provides the monoterpene moiety during MIA biosynthesis []. The pathway often begins with the condensation of this compound with tryptamine, catalyzed by the enzyme strictosidine synthase (STR) [, , ]. This reaction yields strictosidine, a central precursor in the biosynthesis of many MIAs, including catharanthine and vindoline, which ultimately lead to the formation of the anticancer agents vinblastine and vincristine [, ].
Q3: What is the role of Strictosidine Synthase (STR) in relation to this compound?
A3: Strictosidine Synthase (STR) is a key enzyme that catalyzes the stereoselective condensation of this compound with tryptamine to form strictosidine [, , ]. This reaction represents the first committed step in the biosynthesis of many MIAs []. STR exhibits high substrate specificity for both this compound and tryptamine [, ].
Q4: Where does this compound biosynthesis occur within the plant?
A4: In Catharanthus roseus, a model plant for MIA biosynthesis, this compound biosynthesis is compartmentalized. Early steps occur in specialized internal phloem-associated parenchyma (IPAP) cells, while final elaboration takes place in leaf epidermal cells [, ]. This spatial organization necessitates the intercellular transport of pathway intermediates, including this compound [].
Q5: What are the implications of this compound transport within the plant?
A5: The transport of this compound and its precursors between different cell types is crucial for efficient MIA biosynthesis []. Recent studies have identified specific transporters, belonging to the Nitrate/Peptide (NPF) transporter family, responsible for the translocation of iridoid glucosides, including this compound, across cellular membranes []. These transporters play a vital role in maintaining the metabolic flux required for MIA production.
Q6: Have any this compound transporters been identified?
A6: Yes, research has identified several Catharanthus roseus NPF transporters (CrNPFs) capable of transporting this compound and other iridoid glucosides []. Specifically, CrNPF2.4, CrNPF2.5, and CrNPF2.6 have been shown to import 7-deoxyloganic acid, loganic acid, loganin, and this compound into Xenopus oocytes []. These findings suggest a complex transport network for these intermediates within the plant.
Q7: Can you describe the molecular structure of this compound?
A7: this compound possesses a unique structure featuring a glucose moiety attached to a secoiridoid aglycone [, ]. The aglycone portion contains a cyclopentane ring fused to a dihydropyran ring, with an aldehyde group and a methyl ester substituent.
Q8: What spectroscopic techniques are used to characterize this compound?
A8: Various spectroscopic techniques are employed to elucidate the structure of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [, ]. 1H-NMR is particularly useful for quantifying this compound content in plant extracts, with the signal of H-9 serving as a reliable marker [].
Q9: Are there alternative methods for extracting and quantifying this compound?
A9: Researchers have explored different extraction methods for this compound, including ultrasonication with organic solvents, microwave-assisted extraction, and hot water extraction []. Ultrasonication with methanol has shown the highest yield for extracting this compound from plant material []. Quantitative analysis of this compound can be achieved using 1H-NMR, with gallic acid often employed as an internal standard [].
Q10: How stable is this compound under different conditions?
A10: this compound can undergo degradation under certain conditions. For instance, acidic conditions can lead to the cleavage of the acetal bond between the sugar and aglycone moieties []. Additionally, exposure to certain oxidizing agents can result in the formation of epoxides at the vinyl side chain or the β-alkoxyacrylate site [, ].
Q11: Has the reactivity of this compound been explored in synthetic chemistry?
A11: Yes, the inherent reactivity of this compound has been exploited in synthetic organic chemistry to access a wide range of natural products and their analogues [, , , , ]. For example, this compound has been utilized in the synthesis of heteroyohimbine alkaloid analogues, compounds with potential pharmacological applications [].
Q12: How does the structure of this compound influence its reactivity?
A12: The presence of multiple functional groups in this compound, including an aldehyde, a methyl ester, and a vinyl side chain, contributes to its diverse reactivity [, , , ]. The stereochemistry of this compound also plays a crucial role in determining the stereochemical outcome of reactions involving this molecule [, ].
Q13: Have there been any computational studies on this compound and its derivatives?
A13: Computational chemistry techniques, such as molecular dynamics (MD) simulations and quantum chemical calculations, have been employed to study this compound and its interactions with enzymes like strictosidine synthase [, ]. These studies provide valuable insights into the binding modes, reaction mechanisms, and catalytic activity of enzymes involved in MIA biosynthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


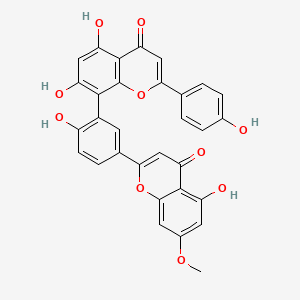
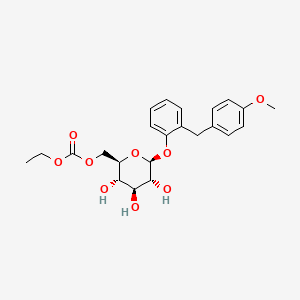
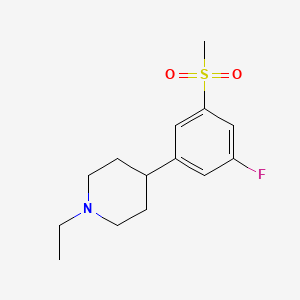

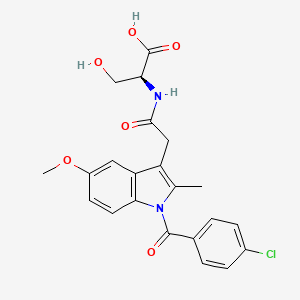

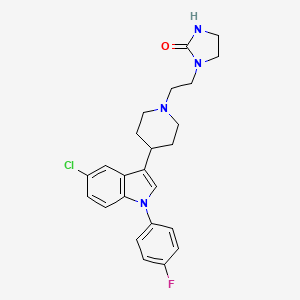

![3-[(2,5-dimethylphenyl)sulfamoyl]-4-methyl-N-(2-phenylphenyl)benzamide](/img/structure/B1681644.png)
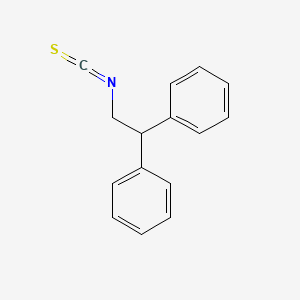
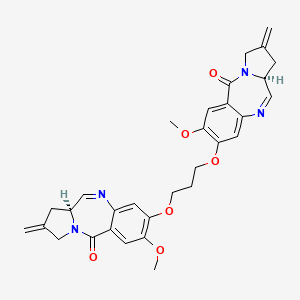
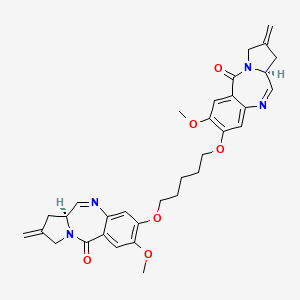
![N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide](/img/structure/B1681651.png)
